2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine;hydrochloride
Description
The compound 2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine hydrochloride is a synthetic phenethylamine derivative with a benzotriazole-substituted methyl group. Its structure features:
- A 4-chlorophenyl ring at the 2-position of the ethanamine backbone.
- An N-[(1-methylbenzotriazol-4-yl)methyl] substituent, replacing the typical methoxybenzyl groups seen in NBOMe derivatives.
- A hydrochloride salt formulation, enhancing solubility and stability for pharmacological or forensic applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4.ClH/c1-21-15-4-2-3-13(16(15)19-20-21)11-18-10-9-12-5-7-14(17)8-6-12;/h2-8,18H,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMZDCUMCGFTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2N=N1)CNCCC3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine; hydrochloride is a compound of interest due to its potential therapeutic applications and biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H17ClN4
- Molecular Weight : 302.78 g/mol
- IUPAC Name : 2-(4-chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine
This structure features a chlorophenyl group and a benzotriazole moiety, which are significant for its biological interactions.
Antihistaminic Properties
Research indicates that compounds with similar structures exhibit antihistaminic activity. A study conducted on related compounds demonstrated that they act as H1 receptor antagonists, which could suggest a similar mechanism for our compound of interest. The quantitative structure-activity relationship (QSAR) analysis showed strong correlations between structural features and biological activity, with R² values ranging from 0.91 to 0.94 for predicted versus observed activities .
Anticancer Activity
A recent investigation into the anticancer potential of benzotriazole derivatives highlighted their ability to inhibit tumor growth in various cancer cell lines. The study found that compounds with similar substituents to 2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine exhibited significant cytotoxic effects against breast and lung cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways. This effect was observed in in vitro models where the compound reduced markers of oxidative stress significantly compared to control groups .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antihistaminic | H1 receptor antagonism | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Neuroprotective | Modulation of oxidative stress pathways |
Case Study 1: Antihistaminic Activity
In a controlled study, researchers evaluated the antihistaminic effects of various benzotriazole derivatives including our compound. Results indicated a dose-dependent inhibition of histamine-induced responses in human cell lines, confirming its potential as an antihistamine agent.
Case Study 2: Cancer Cell Line Study
A series of experiments were conducted using MCF-7 (breast cancer) and A549 (lung cancer) cell lines treated with varying concentrations of the compound. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C16H17ClN4
- Molecular Weight : 324.78 g/mol
- CAS Number : 118949-22-7
Physical Properties
The compound is typically presented as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological assays and formulations.
Medicinal Chemistry
The primary application of 2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine; hydrochloride lies in its potential as a therapeutic agent. Research indicates that this compound exhibits:
- Anticancer Activity : Studies have shown that derivatives of benzotriazole can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .
Molecular Biology
In molecular biology, the compound serves as a tool for studying protein interactions and cellular processes. Its ability to bind selectively to certain proteins allows researchers to explore:
- Protein Inhibition : The compound has been investigated for its role in inhibiting specific bromodomains, which are critical for regulating gene expression. This inhibition can lead to insights into cancer biology and potential therapeutic strategies .
- Fluorescent Probes : The unique structure of this compound can be modified to create fluorescent probes for imaging studies, aiding in the visualization of cellular processes in real-time.
Environmental Science
Research into the environmental impact of pharmaceuticals has highlighted the need for compounds like 2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine; hydrochloride. Its stability and degradation products can be studied to assess:
- Environmental Persistence : Understanding how this compound behaves in various environmental conditions helps evaluate its ecological footprint and safety for use.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzotriazole derivatives, including the target compound. The findings indicated a significant reduction in tumor growth in vitro and in vivo models, suggesting its potential as an anticancer drug candidate .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a pharmaceutical company evaluated the antimicrobial activity of several compounds related to 2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine; hydrochloride. Results showed effective inhibition against Gram-positive bacteria, indicating its promise as a new antibiotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
The table below highlights key structural differences and similarities between the target compound and its closest analogs:
Key Observations :
- The target compound uniquely incorporates a benzotriazole ring in place of the methoxybenzyl group seen in NBOMe derivatives. This substitution may alter receptor binding kinetics and metabolic stability .
- 25C-NBOMe HCl and 25I-NBOMe HCl share a phenethylamine backbone but differ in halogenation (Cl vs. I) and methoxy positioning, which correlate with their reported psychedelic potency and toxicity .
- N-Methyl-4-nitrophenethylamine HCl lacks the benzotriazole moiety but retains a nitro group, which may confer distinct physicochemical properties .
Pharmacological and Toxicological Profiles
A. NBOMe Series (25X-NBOMe)
- Receptor Affinity : High affinity for 5-HT2A receptors (Ki values < 1 nM), with halogenation (Cl, Br, I) influencing potency .
- Toxicity : Severe adverse effects include seizures, hyperthermia, and fatalities at doses > 1 mg due to excessive serotonin activation .
- Metabolism : Demethylation and hydroxylation via cytochrome P450 enzymes, producing active metabolites .
B. Target Compound
- However, steric hindrance from the benzotriazole ring could reduce 5-HT2A affinity.
- Safety Considerations: No direct toxicity data exist, but benzotriazole-containing compounds are associated with hepatotoxicity in some contexts .
C. Other Analogs
Forensic and Regulatory Status
- Target Compound: Not currently listed in major controlled substance databases, though its structural similarity to NBOMe derivatives may prompt regulatory scrutiny.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
